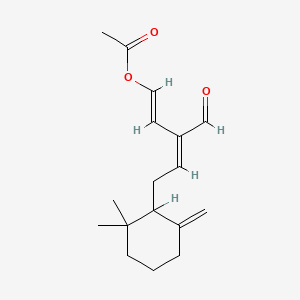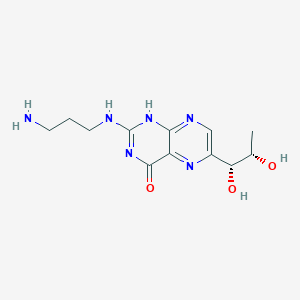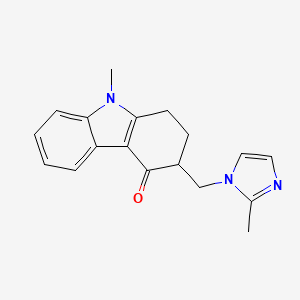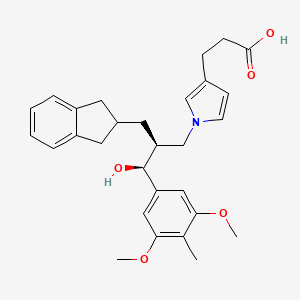
3,4-Methylenedioxy-beta-nitrostyrene
概要
説明
3,4-Methylenedioxy-beta-nitrostyrene (MNS) is a chemical compound with the molecular formula C9H7NO4 . It is also known by other names such as MDBN, Syk Inhibitor III, and NSC 10120 . It has a molecular weight of 193.16 g/mol .
Synthesis Analysis
While specific synthesis methods for MNS were not found in the search results, it’s known that MNS is a synthetic compound . More detailed information about its synthesis might be found in specialized chemical literature or databases.Molecular Structure Analysis
The IUPAC name for MNS is 5-[(E)-2-nitroethenyl]-1,3-benzodioxole . The InChI representation is InChI=1S/C9H7NO4/c11-10(12)4-3-7-1-2-8-9(5-7)14-6-13-8/h1-5H,6H2/b4-3+ . The compound’s structure can also be represented by various SMILES strings .Physical And Chemical Properties Analysis
MNS is a yellow powder . It has a molecular weight of 193.16 g/mol and a molecular formula of C9H7NO4 .科学的研究の応用
Neurodegenerative Disease Research
MNS is being explored as a potential inhibitor of the NLRP3 inflammasome, which is implicated in the pathophysiology of Alzheimer’s disease (AD). The NLRP3 inflammasome contributes to the aggregation of amyloid-β and tau proteins, hallmark features of AD. PET imaging studies using radiolabeled MNS aim to visualize NLRP3 expression in the brain, which could enhance our understanding of AD and facilitate the development of new treatments .
Inflammation and Immunity
The compound’s role as an NLRP3 inflammasome inhibitor also positions it as a candidate for studying various inflammatory and autoimmune conditions. By blocking the assembly of the inflammasome, MNS could help elucidate the mechanisms of diseases where inappropriate activation of NLRP3 plays a role, such as gout, type 2 diabetes, and atherosclerosis .
Radiopharmaceutical Development
The synthesis of [11C]MNS for PET imaging represents a significant advancement in radiopharmaceuticals. Although current studies show moderate brain uptake and quick washout, further research could lead to the development of more effective radioligands for imaging NLRP3 and other targets in neurological conditions .
Analytical Chemistry
MNS, with its specific molecular structure (C9H7NO4), is used in analytical chemistry for the development of novel assays and chemical analysis methods. Its properties allow for the exploration of new pathways in chemical detection and quantification .
Chemical Biology
In chemical biology, MNS serves as a tool to investigate the biological activity of the NLRP3 inflammasome at the molecular level. Understanding how MNS interacts with and inhibits NLRP3 can provide insights into the regulation of inflammatory processes at the cellular level .
Pharmacological Research
As a pharmacological agent, MNS’s inhibition of NLRP3 inflammasome activation has therapeutic implications. Research into MNS could lead to the discovery of new drugs that target inflammasome-related pathways, offering potential treatments for a range of diseases characterized by inflammation .
作用機序
Target of Action
The primary targets of 3,4-Methylenedioxy-beta-nitrostyrene (MNS) are NLRP3 inflammasome , Syk kinase , and Src kinase . The NLRP3 inflammasome is a part of the innate immune system and plays a crucial role in the body’s response to pathogens and tissue damage . Syk and Src kinases are involved in various cellular processes, including cell growth and differentiation .
Mode of Action
MNS inhibits the activation of the NLRP3 inflammasome by blocking its assembly . It also inhibits Syk and Src kinases, preventing the phosphorylation and cytoskeletal association of GPIIb/IIIa and talin .
Biochemical Pathways
MNS affects the pathways related to inflammation and platelet aggregation. By inhibiting the NLRP3 inflammasome, it reduces the production of pro-inflammatory cytokines . MNS also inhibits the activation of GPIIb/IIIa, a receptor involved in platelet aggregation .
Pharmacokinetics
It is known to be soluble in dmso up to 50 mg/ml , which suggests it may have good bioavailability
Result of Action
The inhibition of the NLRP3 inflammasome by MNS can lead to a reduction in inflammation, which could potentially be beneficial in conditions such as ischemic stroke . Its anti-aggregative activity could also be useful in preventing thrombosis .
Action Environment
The action of MNS can be influenced by various environmental factors. For example, its anti-aggregative activity is concentration-dependent
Safety and Hazards
将来の方向性
MNS has shown potential in medical research. It has been found to inhibit the activation of the NLRP3 inflammasome, which could be a new approach to treat inflammatory bowel disease . It also significantly inhibits adhesion and migration of human triple-negative breast cancer cells . These findings suggest that MNS could have potential therapeutic applications in the treatment of these conditions.
特性
IUPAC Name |
5-[(E)-2-nitroethenyl]-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c11-10(12)4-3-7-1-2-8-9(5-7)14-6-13-8/h1-5H,6H2/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLWBZPSJQPRDD-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701276118 | |
| Record name | 5-[(1E)-2-Nitroethenyl]-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701276118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Methylenedioxy-beta-nitrostyrene | |
CAS RN |
22568-48-5, 1485-00-3 | |
| Record name | 5-[(1E)-2-Nitroethenyl]-1,3-benzodioxole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22568-48-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Styrene, 3,4-methylenedioxy-beta-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001485003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-[(1E)-2-Nitroethenyl]-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701276118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Methylenedioxy-beta-nitrostyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-[(E)-2-nitroethenyl]-1,3-dioxaindane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![L-Alanine,N-[2-methoxy-5-[[[(1E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonyl]methyl]phenyl]-](/img/structure/B1677292.png)










